N,N-dibromobenzenesulfonamide

Description

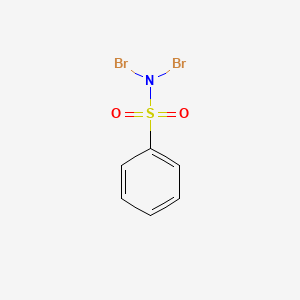

N,N-Dibromobenzenesulfonamide (NBBS) is a versatile brominating agent characterized by its sulfonamide backbone substituted with two bromine atoms on the nitrogen. Its structure comprises a benzene ring attached to a sulfonyl group, with bromine atoms occupying both valencies of the nitrogen, leading to an sp³-hybridized nitrogen center . This hybridization results in a longer N–Br bond length (1.88 Å) compared to other N-haloamides like N-bromosuccinimide (NBS, 1.84 Å) or N-bromobenzamide (1.82 Å) . NBBS is regenerable, making it economically advantageous in industrial and laboratory settings, particularly for brominating carbanionic substrates, alkenes, and dienes . Its reactivity is modulated by the sulfonamide group’s electron-withdrawing nature, which enhances the electrophilicity of the bromine atoms.

Properties

IUPAC Name |

N,N-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPURYEWXIAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461038 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-05-6 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classic Bromination of Benzenesulfonamide

The most common and established method for synthesizing N,N-dibromobenzenesulfonamide involves the direct bromination of benzenesulfonamide in an aqueous basic medium.

- Reactants: Benzenesulfonamide, aqueous base (commonly potassium hydroxide or sodium bicarbonate), and liquid bromine.

- Conditions: The benzenesulfonamide is dissolved in water with the base to form a basic solution. Liquid bromine is then added slowly with vigorous stirring.

- Reaction: The base deprotonates the sulfonamide nitrogen, facilitating bromination by bromine to form the N,N-dibromo derivative.

- Isolation: The product precipitates as a yellow solid, which is filtered, washed with water, and dried.

Typical Reaction Setup Example:

| Reagent | Amount | Role |

|---|---|---|

| Benzenesulfonamide | 5 g | Starting material |

| Potassium hydroxide | 3.6 g | Base to generate nucleophile |

| Water | 25 mL | Solvent |

| Bromine | 10 g | Brominating agent |

- Yield: Approximately 98% (9.8 g product from 5 g benzenesulfonamide)

- Melting Point: 116 °C (decomposition) [Literature: 115 °C (dec.)]

This method is noted for its simplicity, high yield, and the crystalline stability of the product, facilitating easy handling and storage.

Mechanistic Insights into the Bromination Process

The bromination proceeds via two key steps:

- Formation of a soluble intermediate, C6H5SO2NBrNa, which imparts a yellow color to the reaction solution.

- Subsequent bromination leads to precipitation of the N,N-dibromobenzenesulfonamide as a yellow solid.

This two-step process ensures efficient conversion and high purity of the product.

Alternative Brominating Agents and Solvent Systems

While the direct bromination with liquid bromine is predominant, alternative methods employ N-halo reagents or other brominating agents capable of delivering electrophilic bromine (Br⁺), such as:

- N-bromosuccinimide (NBS)

- N-dibromodimethylhydantoin

- N-bromoacetamide

These reagents can be used in organic solvents like acetone or tetrahydrofuran, often in the presence of additives such as sodium acetate, acetic acid, and controlled amounts of water to optimize bromination efficiency.

- Solvents: Water-soluble, non-nucleophilic solvents preferred (acetone, tetrahydrofuran).

- Water content is critical; insufficient water can inhibit bromination or cause side reactions.

- The bromination can be integrated into multi-step syntheses, such as steroid bromination, where N,N-dibromobenzenesulfonamide serves as the bromine source.

Regenerability and Reuse of the Reagent

An important practical advantage of N,N-dibromobenzenesulfonamide is the ease of recovery and reuse:

Comparative Reaction Efficiency Data

The reagent’s efficiency has been benchmarked against other brominating agents, particularly N-bromosuccinimide (NBS), in oxidative cleavage of oximes to carbonyl compounds.

| Parameter | N,N-Dibromobenzenesulfonamide | N-Bromosuccinimide (NBS) |

|---|---|---|

| Reaction Time | Short (minutes) | Longer |

| Yield of Carbonyl Compound | Excellent (typically >90%) | Good to moderate |

| Work-up Complexity | Simple filtration and evaporation | More tedious |

| Reagent Stability | Stable crystalline solid | Requires fresh preparation |

| Regenerability | Yes | No |

This data underscores the reagent’s superior performance in terms of reaction speed, yield, and operational convenience.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct bromination in aqueous base | Benzenesulfonamide + KOH + Br2, water, stirring | ~98 | Simple, high yield, crystalline product |

| Bromination with N-halo reagents | Benzenesulfonamide + NBS or analogs, acetone/THF + additives | Variable | Useful in organic solvents, multi-step synthesis compatible |

| Recovery and reuse | Filtration of benzenesulfonamide by-product + re-bromination | N/A | Economical and sustainable approach |

Research Findings and Practical Notes

- The bromination reaction is highly selective and proceeds under mild conditions, avoiding harsh reagents or extreme temperatures.

- Functional groups such as chloro, methoxy, nitro, and alkyl on benzenesulfonamide derivatives are inert under these conditions, allowing for selective bromination without side reactions.

- The reagent is stable, easy to handle, and can be stored for extended periods without degradation.

- The preparation method is scalable and suitable for industrial applications due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibromobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can add to olefins, forming β-bromosulfonamides.

Cyclization Reactions: β-Bromosulfonamides formed from addition reactions can be cyclized to produce N-sulfonylaziridines.

Common Reagents and Conditions

Common reagents used in reactions with N,N-dibromobenzenesulfonamide include bases (e.g., sodium hydroxide) for cyclization reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions with N,N-dibromobenzenesulfonamide include β-bromosulfonamides and N-sulfonylaziridines. These products are valuable intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

Organic Synthesis

1.1 Bromination Reagent

NNDBS is primarily known for its role in bromination reactions. It effectively adds across double bonds, facilitating the formation of dibromo derivatives. For instance, in the bromination of 5α-androstan-17β-ol-3-one-17-benzoate, NNDBS demonstrated a higher yield compared to other brominating agents, achieving up to 71% yield under optimized conditions . The reaction was further accelerated by ultraviolet (UV) irradiation, underscoring the compound's efficiency as a brominating agent.

1.2 Oxidative Cleavage of Oximes

Another significant application of NNDBS is its use in the oxidative cleavage of oximes to their corresponding carbonyl compounds. This reaction occurs under non-aqueous and aprotic conditions, showcasing NNDBS's versatility as a reagent in synthetic organic chemistry . The ability to convert oximes efficiently makes it valuable for synthesizing various carbonyl compounds.

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including NNDBS. Research indicates that sulfonamide compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, which are crucial in glioblastoma treatment . The anticancer activity suggests that NNDBS and its derivatives could be explored further for their therapeutic potential.

2.2 Antibacterial Properties

Sulfonamides, including NNDBS, are known for their antibacterial activities. They function by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways. This mechanism has made them important in treating bacterial infections . The broad-spectrum antibacterial activity positions NNDBS as a candidate for further development in antimicrobial therapies.

Table 1: Summary of Reactions Involving N,N-Dibromobenzenesulfonamide

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 5α-androstan-17β-ol-3-one-17-benzoate | 71 | UV irradiation |

| Oxidative Cleavage | Oximes | Variable | Non-aqueous, aprotic conditions |

| Anticancer Activity | Benzenesulfonamide analogs | Up to 78% inhibition | Tested on U87 glioblastoma cells |

Mechanism of Action

The mechanism of action of N,N-dibromobenzenesulfonamide involves the formation of reactive intermediates, such as bromonium ions, during its reactions. These intermediates facilitate the addition or substitution reactions, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the bromine atoms, which are highly electrophilic and can readily participate in chemical reactions .

Comparison with Similar Compounds

N-Bromosuccinimide (NBS)

- Structure : Cyclic imide with a trigonal planar (sp²) nitrogen center.

- Bond Length : N–Br = 1.84 Å .

- Reactivity : Prefers radical bromination (e.g., allylic bromination) due to its ability to generate bromine radicals under light or radical initiators.

- Regioselectivity : Favors 1,2-addition in dienes but requires harsh conditions for 1,4-adducts .

N-Bromosaccharin

- Structure : Saccharin-derived N-haloamide with a bicyclic framework.

- Reactivity : Used for selective bromination of alcohols and amines. Less effective in diene additions compared to NBBS.

N,N-Dibromo-p-toluenesulfonamide

- Structure : Methyl-substituted analog of NBBS.

- Reactivity: Exhibits higher solubility in nonpolar solvents, enhancing its utility in acetylation reactions under mild conditions .

N,N´-1,2-Ethanediylbis(p-toluenesulfonamide)

Key Structural Insights :

Reactivity and Selectivity

Bromination of Dienes

- NBBS achieves 1,4-addition to 1,3-butadiene derivatives in the presence of LiClO₄, yielding 70–85% adducts. In contrast, NBS predominantly forms 1,2-adducts unless radical initiators are used .

- Example: Acetoxybromination of asymmetric olefins with NBBS produces regiospecific bromoesters, a feat unattainable with NBS .

Carbanionic Substrate Bromination

Regeneration Capability

- NBBS can be regenerated via oxidation with H₂O₂ or KBr, reducing waste and cost. NBS and N-bromosaccharin lack this feature, necessitating fresh reagent use in iterative reactions .

Biological Activity

N,N-Dibromobenzenesulfonamide is a compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on its biological activity, including detailed research results, case studies, and comparative data.

N,N-Dibromobenzenesulfonamide is characterized by its sulfonamide group, which is known for its biological significance. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Antimicrobial Activity

Research has demonstrated that N,N-dibromobenzenesulfonamide exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including N,N-dibromobenzenesulfonamide, against various bacterial strains. The results indicated that:

- Minimum Inhibitory Concentrations (MIC) were determined for several pathogens.

- The compound showed potent activity against Escherichia coli with an MIC of 6.72 mg/mL.

- Against Staphylococcus aureus, the MIC was recorded at 6.63 mg/mL.

- Other pathogens such as Pseudomonas aeruginosa and Salmonella typhi also exhibited susceptibility to the compound with comparable MIC values .

Table 1: Antimicrobial Activity of N,N-Dibromobenzenesulfonamide

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, N,N-dibromobenzenesulfonamide has been studied for its anti-inflammatory potential. A related study reported that sulfonamide derivatives significantly inhibited carrageenan-induced rat paw edema, showcasing their ability to reduce inflammation in vivo. The anti-inflammatory efficacy was measured at various time intervals, indicating a sustained effect over time .

Table 2: Anti-inflammatory Activity of Sulfonamide Derivatives

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Mechanistic Insights

The mechanism underlying the biological activity of N,N-dibromobenzenesulfonamide involves its interaction with biological targets at the molecular level. Studies suggest that the sulfonamide moiety can inhibit carbonic anhydrase and other enzymes critical for bacterial survival and inflammation pathways .

Case Studies

Several case studies have investigated the practical applications of N,N-dibromobenzenesulfonamide in drug development:

- Case Study 1 : A recent investigation into the synthesis of benzenesulfonamide derivatives revealed that modifications to the aromatic ring could enhance antimicrobial potency while maintaining low toxicity levels in human cells .

- Case Study 2 : Another study highlighted the compound's role in synthesizing novel guanidine derivatives through a unique reaction pathway involving isonitriles, showcasing its versatility as a synthetic intermediate .

Q & A

Q. What are the standard synthetic protocols for N,N-dibromobenzenesulfonamide (DBBS), and how is its purity validated?

DBBS is synthesized via bromination of benzenesulfonamide using bromine or brominating agents under controlled conditions. A typical method involves reacting benzenesulfonamide with elemental bromine in a non-polar solvent like CCl₄ at room temperature . Purity is validated using techniques such as:

- Melting Point Analysis : Compare observed values with literature data.

- NMR Spectroscopy : Confirm bromine substitution patterns (e.g., absence of N–H protons).

- HPLC or GC-MS : Quantify impurities and assess yield .

Q. How should researchers handle and store DBBS to ensure safety and stability?

While specific toxicological data for DBBS is limited, analogous sulfonamide brominating agents (e.g., NBS) require:

- Storage : In airtight, light-resistant containers at 2–8°C to prevent decomposition.

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact.

- Decomposition Risks : Avoid exposure to heat, moisture, or reducing agents to prevent release of toxic bromine vapors .

Q. What are the primary applications of DBBS in organic synthesis?

DBBS is a versatile brominating and oxidizing agent. Key applications include:

- Electrophilic Bromination : Selective bromination of alkenes, alkynes, and aromatic systems.

- Oxidative Cleavage : Conversion of alcohols to carbonyl compounds under mild conditions .

- Example: DBBS adds to α,β-unsaturated esters regioselectively, placing bromine at the α-carbon and sulfonamide at the β-position .

Advanced Research Questions

Q. How does the hybridization state of nitrogen in DBBS influence its reactivity?

X-ray crystallography reveals that the nitrogen in DBBS is sp³-hybridized , with an elongated N–Br bond (1.88 Å vs. 1.82 Å in sp²-hybridized N-bromobenzamide). This sp³ geometry facilitates Br⁺ transfer in electrophilic bromination, while the sulfonamide group stabilizes intermediates via resonance .

Q. What mechanistic insights explain the regioselectivity of DBBS in alkene addition reactions?

DBBS follows Markovnikov’s rule when reacting with asymmetric alkenes. For example, with methyl methacrylate, bromine adds to the α-carbon due to the electron-withdrawing ester group stabilizing the carbocation intermediate. This is confirmed by NMR and X-ray analysis of products .

Q. How can researchers resolve contradictions in reported reaction yields for DBBS-mediated bromination?

Discrepancies in yields often arise from:

- Solvent Effects : Polar solvents (e.g., CH₃CN) may favor side reactions vs. non-polar solvents (CCl₄).

- Substrate Steric Hindrance : Bulky groups reduce accessibility to the reactive N–Br site.

- Temperature Control : Exothermic reactions require slow bromine addition to avoid decomposition. Systematic optimization using Design of Experiments (DoE) is recommended .

Q. What advanced analytical techniques are critical for characterizing DBBS reaction intermediates?

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., bromine vs. sulfonamide positioning) .

- DFT Calculations : Predict transition states and validate experimental regioselectivity .

- In Situ IR Spectroscopy : Monitor intermediate formation in real time .

Methodological Considerations

Q. How can DBBS be regenerated or recycled in catalytic bromination reactions?

DBBS can be regenerated by treating the spent reagent (N–H form) with Br₂ in CCl₄. This approach reduces waste and cost, as shown in bromination of carbanionic substrates .

Q. What are the limitations of DBBS compared to other N-halo reagents (e.g., NBS or NCS)?

- Substrate Scope : DBBS is less effective for allylic bromination due to steric bulk.

- Solubility : Limited solubility in aqueous systems restricts use in green chemistry applications.

- Safety : Higher bromine content increases decomposition risks vs. NBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.